2-Chloro-5-hydroxy-N,N-dimethylbenzamide
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Overview
Description
2-Chloro-5-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of benzamide, characterized by the presence of a chlorine atom at the second position and a hydroxyl group at the fifth position on the benzene ring, along with two methyl groups attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-hydroxy-N,N-dimethylbenzamide typically involves the chlorination of 5-hydroxy-N,N-dimethylbenzamide. One common method includes the use of magnesium chloride as a chlorine source, with trifluoroacetyl iodobenzene as a catalyst. The reaction is carried out in a solvent at temperatures between 25 and 40°C for 2 to 6 hours. The product is then subjected to alkalization, cooling, suction filtration, and drying to obtain the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and reduced energy consumption, adhering to green chemistry principles. The use of environmentally friendly reagents and catalysts is emphasized to ensure sustainability and economic viability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
Substitution: Formation of various substituted benzamides.
Oxidation: Conversion to 2-chloro-5-oxo-N,N-dimethylbenzamide.
Reduction: Formation of 2-chloro-5-hydroxy-N,N-dimethylbenzylamine.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-Chloro-5-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of 2-Chloro-5-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The chlorine and hydroxyl groups play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloro-N,N-dimethylbenzamide: Similar structure but with an amino group instead of a hydroxyl group.
5-Chloro-2-hydroxy-N,N-dimethylbenzamide: Similar structure but with the positions of the chlorine and hydroxyl groups reversed
Uniqueness
2-Chloro-5-hydroxy-N,N-dimethylbenzamide is unique due to the specific positioning of the chlorine and hydroxyl groups, which confer distinct chemical and biological properties. This unique arrangement allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-5-hydroxy-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-11(2)9(13)7-5-6(12)3-4-8(7)10/h3-5,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMRRMWPBWOARJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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